molecular formula C19H17FN2O5 B10996152 6-fluoro-4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide

6-fluoro-4-hydroxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide

Cat. No.: B10996152
M. Wt: 372.3 g/mol
InChI Key: RXYGUMDOZXVTGM-UHFFFAOYSA-N
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Description

This compound features a quinoline core with a fluorine atom at position 6 and a hydroxyl group at position 4. Additionally, it bears a carboxamide substituent at position 3, linked to a phenyl ring with three methoxy groups (3,4,5-trimethoxyphenyl). Quinolines are versatile heterocyclic compounds with diverse biological activities .

Preparation Methods

The synthetic routes to this compound involve quinoline derivatization. While specific methods may vary, a common approach includes introducing the fluorine atom at position 6 and the hydroxyl group at position 4. The carboxamide functionality can be incorporated via appropriate coupling reactions. Industrial production methods may involve large-scale synthesis using optimized conditions.

Chemical Reactions Analysis

    Oxidation: The hydroxyl group at position 4 can undergo oxidation to form a ketone or other functional groups.

    Reduction: Reduction of the carboxamide group may yield an amine derivative.

    Substitution: The fluorine atom at position 6 can participate in substitution reactions.

    Common Reagents: Reagents like N-bromosuccinimide (NBS), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles are relevant.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and coordination chemistry.

    Biology: Explore its interactions with biomolecules (e.g., proteins, nucleic acids).

    Medicine: Assess its potential as an anticancer, antiviral, or anti-inflammatory agent.

    Industry: Evaluate its use in materials science or catalysis.

Mechanism of Action

    Targets: It may interact with cellular proteins, enzymes, or receptors.

    Pathways: Investigate signaling pathways affected by this compound.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related quinolines.

    Similar Compounds: Explore other quinoline derivatives with similar functionalities.

Properties

Molecular Formula

C19H17FN2O5

Molecular Weight

372.3 g/mol

IUPAC Name

6-fluoro-4-oxo-N-(3,4,5-trimethoxyphenyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H17FN2O5/c1-25-15-7-11(8-16(26-2)18(15)27-3)22-19(24)13-9-21-14-5-4-10(20)6-12(14)17(13)23/h4-9H,1-3H3,(H,21,23)(H,22,24)

InChI Key

RXYGUMDOZXVTGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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